(1,3-Dioxolan-2-ylmethyl)magnesium bromide
Description
Properties
IUPAC Name |
magnesium;2-methanidyl-1,3-dioxolane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.BrH.Mg/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERSPCAGKAOLSQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1OCCO1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401185 | |
| Record name | (1,3-Dioxolan-2-ylmethyl)magnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180675-22-3 | |
| Record name | (1,3-Dioxolan-2-ylmethyl)magnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Starting from Vinyl Acetate
This method involves a multi-step sequence beginning with vinyl acetate as the starting material. The process includes:
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Halogenation : Vinyl acetate is treated with hydrogen bromide (HBr) in methanol, yielding a dimethyl acetal of bromoacetaldehyde.
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Protection Group Conversion : The dimethyl acetal is subsequently converted to a 1,3-dioxolane-protected bromoacetaldehyde through acid-catalyzed transacetalization.
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Isolation : The product is purified via distillation or column chromatography to obtain (1,3-dioxolan-2-ylmethyl) bromide in yields exceeding 70%.
Key Reaction Conditions :
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Solvent : Methanol for halogenation; dichloromethane for transacetalization.
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Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA) for acetal formation.
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Temperature : 0–25°C during halogenation; room temperature for transacetalization.
Route 2: Starting from Acetaldehyde
An alternative approach utilizes acetaldehyde as the precursor:
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Protection : Acetaldehyde is protected as its 1,3-dioxolane derivative using ethylene glycol and an acid catalyst.
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Bromination : The protected acetaldehyde undergoes bromination with phosphorus tribromide (PBr₃) or HBr in the presence of a peroxide initiator.
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Purification : The brominated product is isolated via fractional distillation.
Advantages :
-
Avoids the use of vinyl acetate, which may introduce ester-related byproducts.
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Higher atom economy due to direct functionalization of acetaldehyde.
Preparation of (1,3-Dioxolan-2-ylmethyl)magnesium Bromide
The Grignard reagent is synthesized by reacting the halogenated precursor with magnesium metal under controlled conditions.
Reaction Conditions and Solvent Selection
Procedure :
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Magnesium Activation : Magnesium turnings are rinsed with dilute HCl to remove surface oxides, followed by drying under vacuum.
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Reaction Setup : In a flame-dried flask under argon or nitrogen, THF is added as the solvent.
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Halide Addition : (1,3-dioxolan-2-ylmethyl) bromide is added dropwise to the magnesium suspension at 0–25°C.
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Initiation : The reaction is initiated by gentle heating or the addition of a small amount of iodine.
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Completion : The mixture is stirred until magnesium is fully consumed (typically 2–4 hours), indicated by the cessation of gas evolution.
Critical Parameters :
Inert Atmosphere and Moisture Control
Grignard formation is highly sensitive to moisture and oxygen. Best practices include:
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Schlenk Techniques : Use of double-manifold vacuum/argon systems for reagent transfers.
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Molecular Sieves : THF is pre-dried over 3Å molecular sieves to reduce water content below 10 ppm.
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Quenching Protocols : Residual reagent is neutralized with saturated ammonium chloride or dilute HCl before disposal.
Industrial-Scale Production Considerations
Large-scale synthesis requires adaptations to ensure safety and efficiency:
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Continuous Flow Reactors : Minimize exothermic risks by controlling heat dissipation.
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Automated Inert Gas Systems : Ensure consistent argon/nitrogen blanket during transfers.
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Quality Control :
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Titration : Measures active magnesium content to verify reagent strength.
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GC-MS : Monitors for byproducts such as biphenyl or dimeric species.
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Comparative Analysis of Synthetic Methods
The table below contrasts the two primary routes for precursor synthesis:
| Parameter | Route 1 (Vinyl Acetate) | Route 2 (Acetaldehyde) |
|---|---|---|
| Starting Material | Vinyl acetate | Acetaldehyde |
| Reaction Steps | 3 (halogenation, protection, isolation) | 2 (protection, bromination) |
| Yield | 70–75% | 65–70% |
| Byproducts | Esters from vinyl acetate | Minimal |
| Scalability | Moderate | High |
Route 1 offers higher yields but requires additional purification steps, while Route 2 simplifies the process at the cost of slightly reduced efficiency .
Chemical Reactions Analysis
Nucleophilic Addition to Carbonyl Compounds
(1,3-Dioxolan-2-ylmethyl)magnesium bromide reacts with aldehydes, ketones, and esters to form secondary or tertiary alcohols. The dioxolane ring stabilizes intermediates during nucleophilic attack, enhancing reaction efficiency .
Example Reaction: Conditions:
Substitution Reactions
This reagent displaces halides from alkyl/aryl halides, forming extended carbon chains. Its steric profile allows selective substitution in crowded environments .
Example Reaction: Key Applications:
Coupling Reactions
The reagent participates in cross-couplings with electrophiles (e.g., aryl halides) under catalytic conditions, enabling C–C bond formation for complex architectures .
Catalytic Systems:
- Nickel or palladium catalysts.
- Ligands: Phosphines or N-heterocyclic carbenes.
Cleavage of 1,3-Benzoxathioles
The reagent cleaves sulfur-containing heterocycles to generate thiol intermediates for pharmaceutical synthesis:Conditions:
- Room temperature, THF.
Reactivity Comparison with Analogous Grignard Reagents
Limitations and Challenges
Scientific Research Applications
Chemical Synthesis
Role in Organic Reactions:
- Nucleophilic Reagent: As a Grignard reagent, (1,3-Dioxolan-2-ylmethyl)magnesium bromide can perform nucleophilic attacks on electrophilic centers, such as carbonyl groups. This property is essential for synthesizing alcohols and other functional groups from simple precursors .
- Formation of Heterocycles: The compound has been used in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals. For example, it facilitates the cleavage of 1,3-benzoxathioles, a step necessary for creating various medicinal compounds.
Case Study: Synthesis of Dihydropyrimidinones
- Dihydropyrimidinones are important in pharmaceutical chemistry. The use of this compound in their synthesis has demonstrated its catalytic capabilities, leading to higher yields and milder reaction conditions.
Radiopharmaceutical Applications
Production of Radiolabeled Compounds:
- One prominent application is in the synthesis of 3-[11C]-propionaldehyde, an important intermediate for radiolabeled compounds used in positron emission tomography (PET) imaging. This application highlights the compound's utility in medical diagnostics .
Example: Synthesis Pathway
- The synthesis involves reacting this compound with carbon dioxide to produce radiolabeled aldehydes that can be further utilized in biological studies .
Industrial Applications
Chemical Production:
- In industrial settings, this compound is employed for producing various chemicals and materials. Its ability to form stable intermediates allows for efficient large-scale synthesis processes under controlled conditions .
Comparison with Similar Compounds:
The following table summarizes the unique properties and applications of this compound compared to similar compounds:
| Compound Name | Unique Properties | Applications |
|---|---|---|
| This compound | Forms stable intermediates; versatile nucleophile | Organic synthesis; radiopharmaceuticals |
| 2-Thienylmagnesium bromide | Reactivity towards electrophiles | Synthesis of thiophene derivatives |
| 2-(2-Bromoethyl)-1,3-dioxolane | Similar structure but less stability | Limited applications in organic reactions |
Biological Applications
Synthesis of Pharmaceutical Intermediates:
Mechanism of Action
The mechanism of action of (1,3-Dioxolan-2-ylmethyl)magnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The compound can target carbonyl groups, leading to the formation of alcohols or other substituted products.
Comparison with Similar Compounds
Structural Comparisons
Key Compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Features |
|---|---|---|---|---|
| (1,3-Dioxolan-2-ylmethyl)magnesium bromide | C₄H₇BrMgO₂ | 191.31 | 180675-22-3 | Five-membered dioxolane ring |
| Allylmagnesium bromide | C₃H₅BrMg | 161.29 | 1730-25-2 | Allyl group (C=C bond) |
| (1,3-Dioxan-2-ylethyl)magnesium bromide | C₆H₁₁BrMgO₂ | 219.36 | 78078-50-9 | Six-membered dioxane ring |
| Benzylmagnesium bromide | C₇H₇BrMg | 199.35 | 1589-82-8 | Aromatic benzyl group |
- Dioxolane vs. Dioxane Rings : The five-membered dioxolane ring in this compound introduces greater ring strain but enhanced electron-donating effects compared to the six-membered dioxane ring in (1,3-Dioxan-2-ylethyl)magnesium bromide. This difference impacts reactivity and stability .
- Allyl vs. Dioxolane Groups : Allylmagnesium bromide’s allyl group enables conjugation-stabilized reactions (e.g., 1,2- vs. 1,4-additions), whereas the dioxolane group in the target compound acts as a protecting group for carbonyls , enabling selective syntheses .
This compound:
- Used in radiolabeling reactions (e.g., synthesis of [¹¹C]SN-38 for cancer research) due to its stability under low-temperature conditions (−80°C to room temperature) .
- Participates in photocatalytic oxidation reactions (e.g., α,α-dibromo ketone synthesis) when paired with magnesium bromide–ether complexes .
Allylmagnesium Bromide:
- Preferred for allylation reactions in cross-coupling and polymerization processes due to its high reactivity with electrophiles like aldehydes and ketones .
(1,3-Dioxan-2-ylethyl)magnesium Bromide:
- The six-membered dioxane ring provides reduced steric hindrance , making it suitable for reactions requiring bulkier nucleophiles .
Physical and Chemical Properties
Stability and Handling
Biological Activity
(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a Grignard reagent that has garnered attention for its potential applications in organic synthesis and biological studies. This article provides a detailed examination of its biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.
Overview of this compound
- Chemical Formula : CHBrMgO
- Molecular Weight : 191.31 g/mol
- CAS Number : 180675-22-3
- Density : 0.938 g/mL at 25 °C
- Structure : The compound features a dioxolane ring which contributes to its reactivity as a Grignard reagent .
As a Grignard reagent, this compound primarily functions through nucleophilic attack on electrophilic carbon atoms in carbonyl groups. This mechanism facilitates the formation of new carbon-carbon bonds, allowing for the synthesis of complex organic molecules from simpler precursors. Its reactivity is significantly influenced by environmental factors such as moisture and air.
1. Synthesis of Radiolabeled Compounds
One notable application of this compound is in the synthesis of radiolabeled compounds for biological studies. For example, it has been used as an intermediate in the preparation of [^11C]SN-38, a compound relevant for cancer research .
2. Interaction with Biological Targets
Research indicates that this compound can interact with various biological targets, particularly in the context of inflammatory responses and neurodegenerative diseases. The compound's ability to form stable intermediates makes it valuable in studying pathways involving nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous central nervous system disorders .
Case Study 1: Inhibition of Inflammatory Processes
A study explored the role of PI3Kγ (phosphoinositide 3-kinase gamma) in mediating inflammatory responses. The inhibition of PI3Kγ was shown to reduce the recruitment of myeloid-derived cells in models of neurodegeneration. This suggests that compounds like this compound could potentially modulate inflammatory pathways by targeting similar mechanisms .
Case Study 2: Synthesis and Characterization
In synthetic chemistry applications, this compound has been utilized to synthesize various alcohols through reactions with carbonyl compounds. Its effectiveness in these reactions is attributed to its nucleophilic properties, allowing for efficient carbon-carbon bond formation under controlled conditions .
| Property | Value |
|---|---|
| Density | 0.938 g/mL at 25 °C |
| Molecular Weight | 191.31 g/mol |
| CAS Number | 180675-22-3 |
| Reactivity | Sensitive to air and moisture |
Q & A
Q. What are the standard synthetic protocols for generating (1,3-Dioxolan-2-ylmethyl)magnesium bromide, and how does its reactivity compare to other Grignard reagents?
this compound is synthesized via the reaction of 2-(bromomethyl)-1,3-dioxolane with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction requires strict temperature control (0–25°C) to prevent side reactions. Compared to allylic Grignard reagents (e.g., allylmagnesium bromide ), this reagent exhibits reduced nucleophilicity due to the electron-donating 1,3-dioxolane group, making it more selective in conjugate additions to α,β-unsaturated carbonyl systems. THF is the preferred solvent due to its ability to stabilize the Grignard complex .
Q. How should this compound be handled and stored to ensure stability?
The compound is highly moisture- and oxygen-sensitive. Storage recommendations include:
- Inert atmosphere : Under argon or nitrogen in flame-resistant containers .
- Temperature : –20°C to prevent thermal decomposition.
- Quenching protocols : Use saturated ammonium chloride or dilute HCl to neutralize residual reagent, followed by extraction with ethyl acetate .
Avoid exposure to water or protic solvents, as rapid hydrolysis releases flammable gases (e.g., methane) .
Q. What are the primary applications of this reagent in organic synthesis?
It is widely used for:
- Nucleophilic additions : To ketones, esters, or nitriles, yielding protected diols after acidic workup.
- Cross-coupling reactions : In nickel- or palladium-catalyzed couplings with aryl halides.
- One-pot tandem reactions : For example, sequential Grignard addition and cyclization to form heterocycles .
Advanced Research Questions
Q. How can reaction conditions be optimized for Wittig-type olefinations using (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide intermediates?
The phosphonium salt (a precursor to the Grignard reagent) is employed in Wittig reactions under basic conditions (e.g., NaH/18-crown-6 in THF). Key optimizations include:
- Base selection : Strong bases (NaH, KHMDS) enhance ylide formation.
- Solvent polarity : THF ensures solubility, while toluene can improve stereoselectivity in aldehyde additions.
- Temperature : Reactions at –78°C favor cis-alkene formation, while room temperature promotes trans-products .
For example, in a study synthesizing conjugated aldehydes, yields improved from 45% to 63% by adjusting the base stoichiometry and reaction time .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR spectroscopy : and NMR confirm the integrity of the dioxolane ring (δ 4.8–5.2 ppm for protons adjacent to oxygen) and the absence of hydrolysis byproducts.
- X-ray crystallography : Resolves structural ambiguities, such as hydrogen bonding between the magnesium center and THF .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
Q. How can researchers address contradictions in reported reactivity data for this reagent?
Discrepancies in yields or regioselectivity often arise from:
- Trace moisture : Even ppm-level water degrades the reagent, necessitating rigorous drying of glassware and solvents.
- Substrate steric effects : Bulky electrophiles (e.g., tert-butyl ketones) may require elevated temperatures or longer reaction times.
- Catalyst impurities : Residual nickel or palladium in cross-coupling reactions can alter pathways. Systematic control experiments (e.g., varying catalyst loading) are recommended .
Q. What are the thermal decomposition pathways and safety risks associated with this compound?
Thermal degradation above 40°C releases magnesium oxide, brominated hydrocarbons, and carbon monoxide. Key safety measures include:
- Ventilation : Use fume hoods to prevent inhalation of toxic gases.
- Fire suppression : CO or dry chemical extinguishers for magnesium fires (water exacerbates combustion) .
- Spill management : Absorb with inert materials (silica gel, sand) and neutralize with isopropanol/water mixtures .
Methodological Considerations
Q. How can researchers design experiments to probe the reagent’s regioselectivity in multi-functional substrates?
- Competition experiments : React equimolar mixtures of electrophiles (e.g., benzaldehyde vs. cyclohexanone) and analyze product ratios via GC-MS.
- Computational modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict selectivity trends .
Q. What strategies mitigate side reactions during large-scale syntheses?
- Slow addition : Gradual introduction of the Grignard reagent to the electrophile minimizes exothermic side reactions.
- In situ quenching : Immediate neutralization after reaction completion prevents retro-aldol or elimination pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
